1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide
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Overview
Description
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a sulfonamide group attached to the triazole ring.
Preparation Methods
The synthesis of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide typically involves the reaction of 1-isopropyl-1H-1,2,3-triazole with a sulfonamide precursor. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is performed under mild conditions and provides high yields of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .
Chemical Reactions Analysis
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. Molecular docking studies have shown that the compound can effectively bind to enzymes, such as dihydrofolate synthase, thereby inhibiting their activity . This inhibition can lead to the disruption of essential metabolic pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide can be compared with other triazole derivatives, such as:
1-Isopropyl-1H-1,2,3-triazole: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
1-Isopropyl-1H-1,2,3-benzothiazole-5-carboxylic acid: Contains a benzothiazole ring instead of a triazole ring, leading to different properties and applications.
1,2,3-Triazole sulfonamide derivatives: These compounds share the triazole and sulfonamide groups but may have different substituents, affecting their biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H10N4O2S |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
3-propan-2-yltriazole-4-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3,(H2,6,10,11) |
InChI Key |
XOFMCLKKPSVYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CN=N1)S(=O)(=O)N |
Origin of Product |
United States |
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